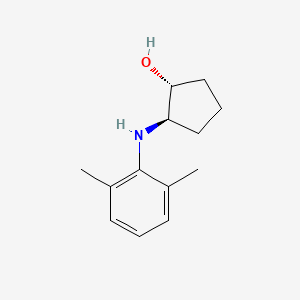![molecular formula C23H21N3O3 B13358157 Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the hydroxyphenyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be performed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups are known for their antioxidant properties.
Uniqueness
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the hydroxyphenyl and imidazo[1,2-a]pyridine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C23H21N3O3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
ethyl 3-[[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(14-16)24-22-21(18-9-4-5-10-19(18)27)25-20-13-15(2)11-12-26(20)22/h4-14,24,27H,3H2,1-2H3 |
InChI-Schlüssel |
SSCLRUKKTSBREC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide](/img/structure/B13358079.png)
![4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13358084.png)
![6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358086.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358097.png)

![3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358107.png)




![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)

![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
